molecular formula C12H15ClOS B13635454 2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one CAS No. 88577-88-2

2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B13635454
CAS No.: 88577-88-2
M. Wt: 242.77 g/mol
InChI Key: HGFBBWOKIYPFPN-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one is a ketone derivative featuring a 4-chlorophenyl group attached to the carbonyl carbon and a tert-butylsulfanyl (-S-tBu) substituent at the adjacent position.

Properties

CAS No.

88577-88-2

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

2-tert-butylsulfanyl-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C12H15ClOS/c1-12(2,3)15-8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3

InChI Key

HGFBBWOKIYPFPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and tert-butylthiol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic addition reaction between 4-chlorobenzaldehyde and tert-butylthiol.

    Oxidation: The intermediate is then subjected to oxidation to form the desired ethanone compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications Synthesis Method Reference
2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one -S-tBu, 4-Cl-C₆H₄ C₁₂H₁₅ClOS Steric hindrance from tBu; moderate electrophilicity Likely via nucleophilic substitution or cross-coupling (inferred)
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one Thiazole-S-, 4-Cl-C₆H₄ C₁₂H₁₀ClNOS₂ Enhanced π-π interactions (thiazole); potential bioactivity Not specified
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one -C₆H₄-tBu, Cl-thiophene C₁₆H₁₇ClOS Planar thiophene; applications in materials science Pd-catalyzed coupling, 150°C, 12h
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one Indole-Br, 4-Cl-C₆H₄, Ph-imino C₂₂H₁₄BrClN₂O Fluorescence properties; medicinal chemistry One-pot multicomponent reaction
1-[4-(2-Dimethylaminoethylsulfonyl)-phenyl]-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole -SO₂-CH₂-NMe₂, 4-Cl-C₆H₄, pyrazole C₁₉H₂₂ClN₃O₂S Polar sulfonyl group; potential kinase inhibition Not specified

Key Comparative Analysis

Steric and Electronic Effects
  • Steric Bulk : The tert-butyl group in the target compound imposes greater steric hindrance compared to smaller substituents like methyl (in thiazole analogs) or planar heterocycles (e.g., thiophene in ). This may reduce nucleophilic attack rates at the ketone carbonyl .
  • Electron-Withdrawing Groups: The 4-chlorophenyl group, common across all analogs, enhances electrophilicity of the ketone.
Physicochemical Properties
  • Purity and Stability : Compounds like 2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidine) (95% purity, ) suggest that sulfanyl-containing ketones may exhibit high stability under standard conditions.
  • Solubility : The tert-butyl group likely improves lipid solubility compared to polar sulfonyl or thiazole substituents (e.g., ).

Biological Activity

2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one is a compound belonging to a class of thioether derivatives, which have garnered attention for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClOSC_{12}H_{15}ClOS. Its structure features a tert-butyl sulfanyl group attached to an ethanone moiety with a para-chlorophenyl substituent. The presence of the sulfur atom in the thioether group is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent, anti-inflammatory properties, and effects on enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thioether compounds. For instance, derivatives similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that a related compound exhibited significant cytotoxicity with an IC50 value of 4.95 μM against mPGES-1, suggesting that structural modifications could enhance potency against cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameStructureIC50 (μM)Cancer Cell Line
Compound ASimilar4.95mPGES-1
Compound BSimilar10.5MCF-7
Compound CSimilar8.3HeLa

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on phosphodiesterase type 10A (PDE10A), which is implicated in various neurological disorders. The inhibition of PDE10A can lead to increased levels of cyclic nucleotides, thereby affecting cellular signaling pathways .

The mechanism through which this compound exerts its biological effects may involve interactions with specific enzyme targets or cellular receptors. Molecular docking studies have suggested that the compound can bind effectively to the active sites of certain enzymes, potentially altering their activity .

Case Studies

Several case studies have documented the biological activity of thioether compounds:

  • Study on Anticancer Properties : A study conducted on a series of thioether derivatives showed that modifications to the sulfur moiety significantly influenced cytotoxicity against breast cancer cells.
  • Inflammation Model : In an animal model for inflammation, compounds structurally related to this compound demonstrated reduced inflammatory markers, indicating potential therapeutic applications in inflammatory diseases.

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